molecular formula C14H18 B11954390 3-Phenyl-1-cyclooctene CAS No. 7287-13-0

3-Phenyl-1-cyclooctene

Cat. No.: B11954390
CAS No.: 7287-13-0
M. Wt: 186.29 g/mol
InChI Key: YEUZDWLVCVNEAO-UITAMQMPSA-N
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Description

3-Phenyl-1-cyclooctene is an organic compound with the molecular formula C14H18 It is a cycloalkene with a phenyl group attached to the third carbon of the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cyclooctene typically involves the reaction of cyclooctene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction proceeds as follows:

    Formation of the Grignard Reagent: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.

    Addition to Cyclooctene: The phenylmagnesium bromide is then added to cyclooctene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-cyclooctene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Hydrogenation can reduce the double bond in the cyclooctene ring.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of phenylcyclooctanone or phenylcyclooctanol.

    Reduction: Formation of 3-Phenylcyclooctane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

3-Phenyl-1-cyclooctene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers and other materials through processes such as ring-opening metathesis polymerization (ROMP).

Mechanism of Action

The mechanism of action of 3-Phenyl-1-cyclooctene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The phenyl group can participate in electrophilic aromatic substitution, while the double bond in the cyclooctene ring can undergo addition reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    Cyclooctene: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.

    3-Methyl-1-cyclooctene: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.

    3-Ethyl-1-cyclooctene: Similar to 3-Methyl-1-cyclooctene but with an ethyl group, affecting its physical and chemical properties.

Properties

CAS No.

7287-13-0

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(1Z)-3-phenylcyclooctene

InChI

InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5-

InChI Key

YEUZDWLVCVNEAO-UITAMQMPSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)C2=CC=CC=C2

Canonical SMILES

C1CCC=CC(CC1)C2=CC=CC=C2

Origin of Product

United States

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